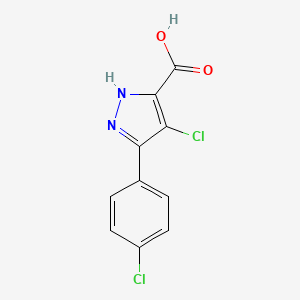

4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUBUPUHHQDACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom on the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of

Biological Activity

4-Chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole carboxylic acids, characterized by its two chlorine substituents. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by chlorination and hydrolysis to yield the carboxylic acid form .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- In vitro Studies : Various derivatives have been tested against cancer cell lines. A notable study reported that certain pyrazole compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit specific kinases such as Aurora-A , which is crucial for cell division. The inhibition of Aurora-A kinase was observed with an IC50 of 0.16 µM for one derivative .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can modulate inflammatory pathways effectively:

- Screening Results : Some compounds demonstrated significant anti-inflammatory effects with IC50 values comparable to standard drugs like diclofenac (IC50 = 54.65 μg/mL) .

- Mechanism Insights : The anti-inflammatory action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a vital role in the inflammatory response.

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.01 | |

| Anticancer | NCI-H460 | 0.03 | |

| Anti-inflammatory | Various | 60.56 - 69.15 | |

| Aurora-A Inhibition | N/A | 0.16 |

Case Study 1: Antitumor Activity

A study conducted by Xia et al. focused on a series of pyrazole derivatives, including the target compound, which were screened for antitumor activity. The results indicated that certain derivatives led to significant cell apoptosis and inhibited tumor growth effectively .

Case Study 2: Inhibition of Kinases

Li et al. explored the inhibition potential of various pyrazole compounds on Aurora-A kinase, revealing that some derivatives not only inhibited kinase activity but also showed promising results in reducing cell proliferation in cancer models .

Comparison with Similar Compounds

Key Observations :

- Methyl Groups : Derivatives like 4-methyl () or 1-methyl () increase lipophilicity, affecting metabolic stability and membrane permeability.

- Carboxylic Acid Position : Shifting the carboxylic acid to the 3-position () versus 5-position alters hydrogen-bonding capacity and intermolecular interactions.

Yield Comparison :

- Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives are synthesized in ~70% yield .

- 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid is obtained in 52.1% yield via cyclization and hydrolysis .

Q & A

Q. What synthetic methodologies are commonly employed for 4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid?

Answer: A multi-step synthesis involves:

- Step 1: Condensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene.

- Step 2: Cyclization via paratoluenesulfonic acid-catalyzed reflux.

- Step 3: Hydrolysis with KOH in methanol, followed by acidification to yield the crystalline product (60–70% yield) . Key Data:

| Reagent/Condition | Role | Outcome |

|---|---|---|

| Ethanol/Toluene | Solvent system | Facilitates hydrazone formation |

| Paratoluenesulfonic acid | Catalyst | Promotes cyclization |

| KOH/MeOH | Hydrolysis | Cleaves ester to carboxylic acid |

Q. How is the compound characterized structurally and spectroscopically?

Answer:

- X-ray crystallography confirms molecular geometry (bond lengths/angles) and intermolecular interactions (e.g., O–H···O hydrogen bonds) .

- NMR: Aromatic protons appear as distinct multiplets (δ 7.2–7.8 ppm), and carboxylic proton as a broad singlet (δ 12–13 ppm) .

- IR: Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or packing?

Answer:

- SHELXL refinement (R factor = 0.081, wR = 0.207) identifies key structural features:

Q. What strategies optimize yield and purity during synthesis?

Answer:

Q. How do electronic effects of substituents influence reactivity and biological activity?

Answer:

- Chlorine substituents increase electrophilicity at the pyrazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Carboxylic acid group enables salt formation or coordination with metal ions, modifying solubility/bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic parameters for pyrazole derivatives?

Answer:

- Check for twinning or disorder: SHELXE/SHELXD robustly handles high-throughput phasing of macromolecules, reducing refinement artifacts .

- Validate bond lengths/angles: Compare with Allen et al. (1987) tolerance ranges (e.g., C–C bonds: 1.35–1.50 Å; angles: 105–120°) .

Methodological Tables

Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.081 |

| wR factor | 0.207 |

| π-π distances | 3.835–3.859 Å |

| Group | NMR Shift (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Aromatic H | 7.2–7.8 | - |

| COOH | 12–13 | ~1700 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.